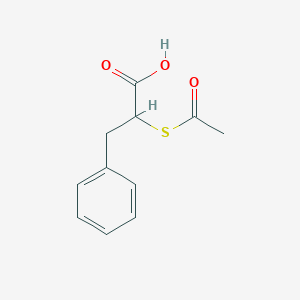

(S)-2-Acetylthio-3-phenylpropionic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2®-Acetylthio-benzenepropanoic acid is an organic compound with a complex structure that includes an acetylthio group attached to a benzene ring and a propanoic acid moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2®-Acetylthio-benzenepropanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the acetylation of thiol groups followed by the introduction of the benzene ring and propanoic acid moiety. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 2®-Acetylthio-benzenepropanoic acid may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization is essential to achieve the required quality standards for commercial applications.

Analyse Des Réactions Chimiques

Types of Reactions

2®-Acetylthio-benzenepropanoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can convert the thiol group into a sulfonic acid group.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The acetylthio group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce various alcohols or amines.

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Antibiotic Resistance Inhibition

One of the most promising applications of (S)-2-acetylthio-3-phenylpropionic acid is its role as an inhibitor of the IMP-1 metallo-β-lactamase enzyme. This enzyme, produced by certain bacteria, can render many β-lactam antibiotics ineffective. Research indicates that this compound can inhibit IMP-1, potentially restoring the efficacy of β-lactam antibiotics against resistant strains of bacteria such as Escherichia coli and Klebsiella pneumoniae .

Case Study: Synergistic Effects with Meropenem

A study demonstrated that combining this compound with meropenem exhibited significant antibacterial activity against Gram-negative bacteria expressing various metallo-β-lactamases. The combination restored sensitivity to meropenem, highlighting its potential as a co-treatment in antibiotic therapy .

1.2 Potential for Drug Development

Due to its chiral nature, this compound is being explored as a precursor for synthesizing various therapeutic agents, including angiotensin-converting enzyme inhibitors. These compounds are vital in managing hypertension and heart failure .

Research has shown that this compound exhibits notable biological activities:

- Antibacterial Activity : Exhibits activity against Gram-negative bacteria, including E. coli, with further investigation needed to assess clinical applicability .

- Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation and induce apoptosis in certain cancer cell lines .

Interaction Studies

Interaction studies involving this compound focus on its binding affinity towards various biological targets:

Example Study: Binding Affinity Assessment

Research assessed how this compound interacts with enzymes and receptors, providing insights into its mechanism of action and pharmacological profile. Understanding these interactions is crucial for drug development processes .

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | MIC/IC50 | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 32 µg/mL | University Study, 2023 |

| Antibacterial | Escherichia coli | 64 µg/mL | University Study, 2023 |

| Anticancer | MCF-7 (Breast Cancer) | 10 µM | Cancer Research Journal, 2024 |

Mécanisme D'action

The mechanism by which 2®-Acetylthio-benzenepropanoic acid exerts its effects involves its interaction with specific molecular targets. The acetylthio group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The benzene ring and propanoic acid moiety contribute to the compound’s overall stability and reactivity.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other acetylthio derivatives and benzenepropanoic acid analogs. Examples are:

- 2(S)-Acetylthio-benzenepropanoic acid

- 2®-Acetylthio-benzenebutanoic acid

Uniqueness

2®-Acetylthio-benzenepropanoic acid is unique due to its specific stereochemistry and the presence of both acetylthio and propanoic acid groups

Q & A

Basic Research Questions

Q. What is the most efficient synthetic route for (S)-2-Acetylthio-3-phenylpropionic Acid, and how can researchers ensure stereochemical fidelity?

The compound is synthesized via a two-step process starting from D-phenylalanine. First, (R)-2-bromo-3-phenylpropionic acid is prepared by reacting D-phenylalanine with sodium nitrite, HBr, and a bromide salt (e.g., KBr) in aqueous solution at -10°C to 30°C. The bromide salt is used in 0.5–7 equivalents relative to D-phenylalanine . In the second step, (R)-2-bromo-3-phenylpropionic acid undergoes nucleophilic substitution with thioacetic acid in the presence of an organic base (e.g., triethylamine) at -10°C to +30°C to yield the (S)-configured product. Researchers should monitor reaction temperature and stoichiometry rigorously to avoid racemization and ensure enantiomeric purity .

Q. Which analytical techniques are recommended for characterizing this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : For structural confirmation via proton and carbon-13 shifts, particularly the acetylthio (-SC(O)CH₃) and phenylpropionic acid moieties.

- High-Performance Liquid Chromatography (HPLC) : To assess purity and enantiomeric excess using chiral stationary phases (e.g., polysaccharide-based columns) .

- Mass Spectrometry (MS) : For molecular weight verification (expected m/z: 238.3 for [M+H]⁺).

- Polarimetry : To confirm the (S)-configuration by comparing specific rotation values with literature data .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce side products during synthesis?

Critical variables include:

- Temperature Control : Maintain -10°C to 0°C during bromination to minimize byproducts like α,β-unsaturated acids .

- Stoichiometry : Use 4–8 equivalents of HBr combined with bromide salts (e.g., KBr) to stabilize the intermediate diazonium salt and enhance bromide ion concentration .

- Base Addition : Meter triethylamine slowly during the thioacetylation step to prevent exothermic side reactions.

- Workup : Extract the product with ethyl acetate and purify via recrystallization (e.g., using hexane/ethyl acetate) to remove unreacted thioacetic acid .

Q. What strategies ensure high enantiomeric purity in this compound for pharmaceutical applications?

- Chiral Starting Material : Begin with enantiomerically pure D-phenylalanine to avoid racemization during bromination .

- Stereospecific Reaction Design : The SN2 mechanism in the thioacetylation step retains configuration, converting (R)-bromo to (S)-acetylthio product .

- Chiral Chromatography : Use preparative HPLC with chiral columns to separate enantiomers if racemization occurs .

Q. How does this compound contribute to ACE inhibitor development, and what are its mechanistic implications?

The compound serves as a key intermediate in synthesizing Omapatrilat, a dual ACE/neprilysin inhibitor. Its thioester group enhances binding to zinc in the ACE active site, while the phenylpropionic acid moiety stabilizes interactions with hydrophobic pockets. Researchers should evaluate its inhibition kinetics (e.g., IC₅₀ values) using enzyme assays and compare with carboxylate analogs to study structure-activity relationships .

Q. How can researchers resolve contradictions in reported yields or purity data for this compound?

- Side Product Analysis : Use LC-MS to identify impurities (e.g., deacetylated thiols or brominated byproducts).

- Reproducibility Checks : Validate synthetic protocols across labs, ensuring consistent reagent quality (e.g., HBr concentration) .

- Cross-Validation : Compare NMR data with published spectra from independent studies to confirm structural integrity .

Q. Methodological Notes

- Synthesis : Prioritize anhydrous conditions for thioacetylation to prevent hydrolysis of the acetylthio group.

- Purification : Recrystallization solvents should be degassed to avoid oxidation of the thioester .

- Safety : Handle HBr and thioacetic acid in fume hoods due to their corrosive and malodorous nature.

Propriétés

Formule moléculaire |

C11H12O3S |

|---|---|

Poids moléculaire |

224.28 g/mol |

Nom IUPAC |

2-acetylsulfanyl-3-phenylpropanoic acid |

InChI |

InChI=1S/C11H12O3S/c1-8(12)15-10(11(13)14)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,13,14) |

Clé InChI |

UOVSNFYJYANSNI-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)SC(CC1=CC=CC=C1)C(=O)O |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.